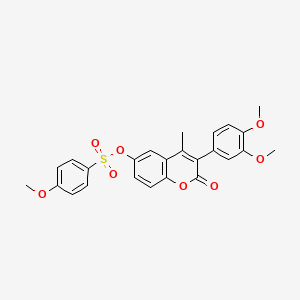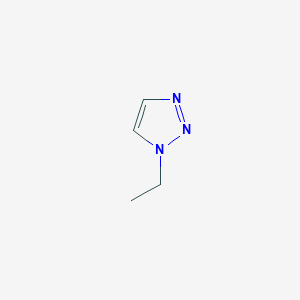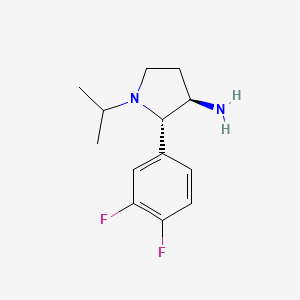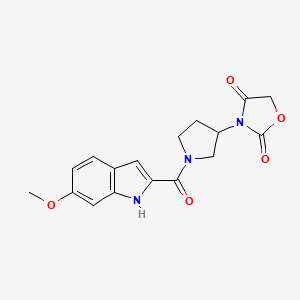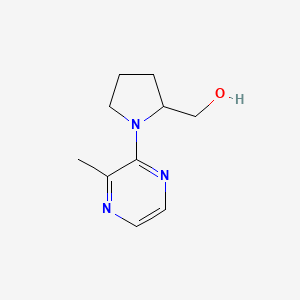![molecular formula C15H11F3N2S B2718500 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole CAS No. 353261-26-4](/img/structure/B2718500.png)
2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C15H11F3N2S and a molecular weight of 308.32. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This compound also contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a methyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Scientific Research Applications
Synthesis and Biological Activity
- Microwave-Assisted Synthesis : A series of derivatives including 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole were synthesized using microwave techniques, demonstrating an efficient procedure that provides pure products within minutes. These compounds, including some with similar structures, were found to have notable lipase inhibition and antioxidant activities (Menteşe et al., 2013).
Antimicrobial Applications
- Antibacterial and Antifungal Activity : Several studies have synthesized novel derivatives of this compound, evaluating their antibacterial and antifungal activities. Some of these compounds exhibited comparable antibacterial activity to standard antibiotics like Streptomycin and Benzyl penicillin, and antifungal activity against agents like Fluconazole (Reddy & Reddy, 2010).
Antioxidant Properties
- Evaluation as Antioxidants : Research has been conducted on benzimidazole derivatives as antioxidants for applications like oil stabilization. The inhibition efficiency of these compounds was studied, showing promise in oxidation stability improvement (Basta et al., 2017).
Antitumor Activity
- Potential in Cancer Treatment : A zinc complex based on a derivative of this compound showed potential application in treating esophageal cancer. The complex exhibited significant inhibition on the growth of Eca109 cancer cells (Che et al., 2015).
Corrosion Inhibition
- Use as Corrosion Inhibitors : Benzimidazole derivatives, including this compound, have been studied for their corrosion inhibition capabilities. They've shown efficacy in protecting materials like mild steel in corrosive environments, offering insights into novel, environmentally friendly corrosion inhibitors (Ech-chihbi et al., 2020).
Future Directions
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, “2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole” and similar compounds may have potential applications in these fields.
properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2S/c16-15(17,18)11-5-3-4-10(8-11)9-21-14-19-12-6-1-2-7-13(12)20-14/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZUYKAYBUZCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

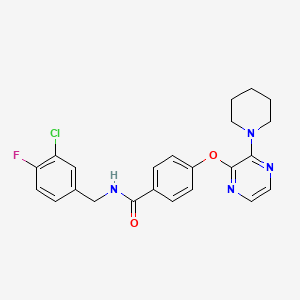
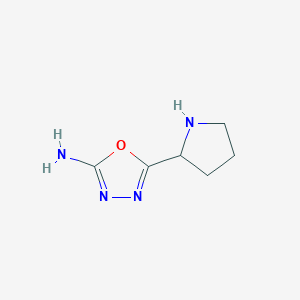


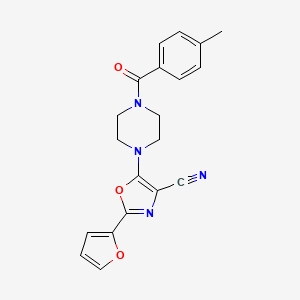
![2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2718429.png)
